molecular formula C21H14N2O5 B2998636 N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide CAS No. 433701-52-1

N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide

Cat. No.: B2998636
CAS No.: 433701-52-1
M. Wt: 374.352
InChI Key: LYJCVJLMMCXNNR-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide is a heterocyclic compound featuring a benzodioxolyl group linked via an acetamide bridge to a benzo[de]isoquinoline-1,3-dione core. The compound’s synthesis likely involves condensation reactions similar to those described for structurally related acetamides, such as the use of POCl₃ or SOCl₂ for amide bond formation, followed by purification via column chromatography .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5/c24-18(22-13-7-8-16-17(9-13)28-11-27-16)10-23-20(25)14-5-1-3-12-4-2-6-15(19(12)14)21(23)26/h1-9H,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJCVJLMMCXNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and isoquinoline derivatives. The key steps in the synthesis may involve:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Formation of the Isoquinoline Moiety: This can be synthesized via the Pictet-Spengler reaction, involving the condensation of a β-phenylethylamine with an aldehyde.

    Coupling Reaction: The final step involves coupling the benzodioxole and isoquinoline moieties through an acetamide linkage, often using reagents like acetic anhydride and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The benzo[de]isoquinoline-1,3-dione moiety distinguishes the target compound from simpler acetamide derivatives. Key analogs include:

Compound Class Core Structure Key Substituents/Modifications Molecular Weight Range Synthesis Highlights References
Target Compound Benzo[de]isoquinoline-1,3-dione 1,3-Benzodioxol-5-yl, acetamide bridge ~380–400 g/mol* Likely POCl₃-mediated coupling
Chloroethylamine derivatives Benzo[de]isoquinoline-1,3-dione Chloroethyl, methylpropyl groups ~350–370 g/mol SOCl₂ in CHCl₃, column chromatography
Quinolinyl acetamides Quinoline Bromobenzyl, cyanamido, hydroxymethyl ~400–450 g/mol Substituted aniline couplings
Benzothiazole acetamides Benzothiazole Trifluoromethyl, chlorophenyl ~350–400 g/mol Amidation of benzothiazole amines
Spirocyclic/dioxino derivatives Spiro[4.5]decane or dioxinoquinoline Chlorobenzoyl, methyl groups ~450–500 g/mol Multi-step cyclization

*Estimated based on structural analogs.

Key Observations:
  • Hydrogen Bonding : The acetamide bridge and dione carbonyls enable hydrogen bonding, analogous to N—H···O interactions observed in crystal structures of simpler benzodioxolyl acetamides .

Substituent Effects on Physicochemical Properties

  • Chloroethyl/Hydroxyethyl Groups : Compounds like 5a (chloroethyl) and 6a (hydroxyethyl) from exhibit increased polarity, improving aqueous solubility but reducing membrane permeability. The target compound lacks these polar groups, suggesting higher lipophilicity .
  • Bromine/Cyano Groups: Quinolinyl derivatives with bromine or cyano substituents () may exhibit enhanced metabolic stability or electrophilic reactivity, unlike the target’s electron-rich benzodioxol .
  • Sulfur-Containing Analogs : Compounds with sulfanyl groups (e.g., ) introduce thioether bonds, which can alter redox properties or metal coordination, a feature absent in the target compound .

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a benzo[de]isoquinoline core. Its molecular formula is C19H12N2O4C_{19}H_{12}N_2O_4, and it possesses unique chemical properties that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H12N2O4
Molecular Weight320.31 g/mol
CAS Number[Not specified]
InChI Key[Not specified]

Anticancer Properties

Research indicates that derivatives of benzo[de]isoquinoline exhibit significant anticancer activity. A study highlighted that N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amide derivatives showed promising cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of caspases and modulation of the cell cycle .

Antimicrobial Activity

Compounds containing the benzodioxole structure have been noted for their antibacterial and antifungal properties. Specifically, studies have shown that these compounds can inhibit the growth of pathogenic bacteria and fungi, suggesting their potential as therapeutic agents in infectious diseases .

The proposed mechanisms for the biological activities of this compound include:

  • Interaction with DNA : The compound may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Reactive Oxygen Species (ROS) Generation : The presence of functional groups can lead to the generation of ROS, which may induce cellular stress and apoptosis in cancer cells.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Cytotoxicity Assays : In vitro assays using MTT and AO staining methods demonstrated that derivatives exhibited cytotoxicities with IC50 values in the micromolar range against various cancer cell lines, indicating strong potential for further development as anticancer agents .
  • Antimicrobial Testing : Compounds were tested against standard strains such as Staphylococcus aureus and Candida albicans, showing significant inhibition zones compared to control groups, underscoring their antimicrobial efficacy .

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